molecular formula C8H9NO3 B1317453 Methyl 5-methoxynicotinate CAS No. 29681-46-7

Methyl 5-methoxynicotinate

Cat. No. B1317453
CAS RN: 29681-46-7
M. Wt: 167.16 g/mol
InChI Key: JIRJAOSTLIQOCY-UHFFFAOYSA-N
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Description

Methyl 5-methoxynicotinate, also known as 5-MNA, is a naturally occurring compound found in various plants and organisms. It is a derivative of nicotinic acid, which is a type of vitamin B3. In the laboratory, 5-MNA is used as a reagent in organic synthesis, as well as a tool for studying biochemical and physiological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Synthesis Methods and Applications in Organic Chemistry :

  • Biochemical Applications :

    • The properties and application of 1-methoxy-5-methylphenazinium methyl sulfate, a compound structurally similar to Methyl 5-methoxynicotinate, were studied. This compound acts as a photochemically stable, versatile electron carrier, mediating electron transfer between NADH and various electron acceptors. It is useful in biochemistry and medical technology (Hisada & Yagi, 1977).
  • Photoreactivity and Applications in Photochemistry :

    • Research on the photoreactivity of 2-alkoxynicotinates, including Methyl 2-Methoxynicotinate, revealed their ability to form cage-type photodimers under certain conditions.

This finding is significant for understanding the behavior of these compounds in photochemical reactions and their potential applications (Sakamoto, Yagi, Fujita, Mino, Karatsu, & Fujita, 2002).

Future Directions

: Meng, L., Zhang, Q., & Huang, X. (2021). Comprehensive Analysis of 5-Methylcytosine Profiles of Messenger RNA in Human High-Grade Serous Ovarian Cancer by MeRIP Sequencing. Cancer Management and Research, 13, 6005–6018. Link

properties

IUPAC Name

methyl 5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJAOSTLIQOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584878
Record name Methyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxynicotinate

CAS RN

29681-46-7
Record name Methyl 5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methoxy-3-pyridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.5 g of methyl 5-hydroxynicotinate, 1.2 g (2 equiv) of phenyltrimethylammonium chloride, 4.8 g (3 equiv) of cesium carbonate, and 5 mL of anhydrous acetonitrile was heated to 80° C. for 6 h, cooled, filtered and concentrated under reduced pressure. The residue was taken up in 25 mL of ethyl acetate, filtered and concentrated. Purification by flash chromatography (0-50% ethyl acetate in hexane) gave the product as white crystalline solid: MS (m+1)=168.1; 1H NMR (400 MHz, CDCl3) 8.72 (s, 1H), 8.4 (s, 1H), 7.67 (s, 1H), 3.83 (s, 3H), 3.82 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… Methyl 5-methoxynicotinate was obtained from this hydroxy acid by esterification followed by reaction with diazomethane in t-butanol.14 Direct oxidation of 3,5-lutidine is reported22 to …
Number of citations: 21 www.publish.csiro.au
M Dukat, A Ramunno, R Banzi, MI Damaj… - Bioorganic & medicinal …, 2005 - Elsevier
… Methyl 5-methoxynicotinate 16 used in the preparation of 2g was prepared from commercially available methyl 5-hydroxynicotinate by treatment with diazomethane. …
Number of citations: 8 www.sciencedirect.com
T Masini - 2015 - research.rug.nl
In this chapter, we will introduce the biological target of this thesis, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), contextualizing it within the 2C-methyl-D-erythritol-4-phosphate (…
Number of citations: 3 research.rug.nl

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